Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-3-(4-bromophenyl)-2-cyanobut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDNBQXYDPUCHU-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=C(C=C1)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/C1=CC=C(C=C1)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate typically involves the reaction of ethyl acetoacetate with 4-bromobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of a cyano group to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, higher purity reagents, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Phenols or anilines, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: The compound is used in studies investigating its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and bromophenyl groups allows the compound to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
- Functional Groups: The cyano group increases electrophilicity at the β-carbon, facilitating nucleophilic attacks, whereas ketone-containing analogs (e.g., tert-butyl 2-oxobutanoate) exhibit different reactivity patterns, favoring aldol condensations .
Physical and Spectroscopic Properties
- Solubility: The cyano group and aromatic bromine enhance polarity, likely improving solubility in polar aprotic solvents (e.g., DMF) compared to saturated esters like ethyl 3-(4-bromophenyl)propanoate .
- Spectroscopic Data :
Biological Activity
Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate, an organic compound belonging to the cyanoester class, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
This compound has the molecular formula CHBrNO and is characterized by the presence of a bromophenyl group, a cyano group, and an ester functional group. The bromine atom significantly influences its reactivity and biological activity, allowing it to participate in various chemical reactions such as nucleophilic substitution, oxidation, and reduction .
Synthesis
The synthesis typically involves a Knoevenagel condensation between ethyl acetoacetate and 4-bromobenzaldehyde in the presence of sodium ethoxide, followed by the addition of a cyano group. The reaction conditions often include refluxing in ethanol for several hours to achieve complete conversion .
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound's cyano and bromophenyl groups enhance its ability to bind to these targets, potentially leading to inhibition or modulation of their activity.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases like cancer or metabolic disorders.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways critical for cellular functions.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains.
Data Table of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Inhibits growth of specific pathogens |
Case Study 1: Anticancer Research
A study investigated the effects of this compound on breast cancer cells. Results indicated that treatment led to significant apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent against breast cancer .
Case Study 2: Anti-inflammatory Effects
In another study, the compound was tested for its ability to modulate inflammatory responses in vitro. It was found to significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, highlighting its anti-inflammatory potential .
Comparison with Similar Compounds
This compound can be compared with similar compounds such as:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| Ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate | Chlorine instead of bromine | Similar anticancer activity |
| Ethyl 3-(4-fluorophenyl)-2-cyanobut-2-enoate | Fluorine instead of bromine | Reduced bioactivity |
The presence of the bromine atom in this compound enhances its binding affinity and biological efficacy compared to other halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
